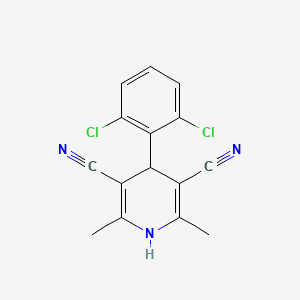

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dichlorophenyl group and two cyano groups attached to a dihydropyridine ring. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent. The reaction conditions often involve heating the mixture under reflux to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The cyano groups can be reduced to amines under suitable conditions.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major products are the corresponding amines.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: It is investigated for its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with calcium channels. By blocking these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a cardiovascular drug.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Amlodipine: A widely used dihydropyridine calcium channel blocker with a longer duration of action.

Felodipine: A dihydropyridine calcium channel blocker with high selectivity for vascular smooth muscle.

Uniqueness

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the dichlorophenyl group and cyano groups may influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects compared to other dihydropyridines.

Biological Activity

The compound 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12Cl2N4, with a molecular weight of 314.19 g/mol. The compound features a dihydropyridine ring substituted with a dichlorophenyl group and two cyano groups at the 3 and 5 positions.

Antihypertensive Effects

Dihydropyridines are primarily recognized for their role as calcium channel blockers. They exhibit antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. Studies have shown that derivatives of this compound can significantly lower blood pressure in hypertensive models.

Antitumor Activity

Research indicates that dihydropyridine derivatives exhibit antitumor properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. For instance, studies have demonstrated that similar compounds can inhibit key signaling pathways involved in cancer progression.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of dihydropyridine derivatives have shown promising results. For example, compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains.

Case Studies and Research Findings

Here are selected findings from relevant studies:

| Study | Findings |

|---|---|

| Antihypertensive Study | A study on a related dihydropyridine showed a significant reduction in systolic blood pressure in hypertensive rats after administration at doses ranging from 10 to 50 mg/kg. |

| Antitumor Mechanism | Research revealed that derivatives induced apoptosis in cancer cell lines via caspase activation and downregulation of anti-apoptotic proteins. |

| Antimicrobial Evaluation | In vitro assays indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus. |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Inhibition of calcium channels leads to reduced vascular resistance.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Antibacterial Action : Disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWAFMOYVYOGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.